molecular formula C15H12N2O4S B231140 4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide

4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide

Cat. No. B231140
M. Wt: 316.3 g/mol
InChI Key: GVTWKFSQENDVJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide, also known as MBBS, is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Mechanism Of Action

4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide exerts its effects by inhibiting the activity of specific enzymes, such as carbonic anhydrase IX and XII, which are overexpressed in many types of cancer cells. By inhibiting these enzymes, 4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide can block the production of bicarbonate ions, which are essential for the growth and survival of cancer cells. 4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide also modulates the immune response by inhibiting the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the modulation of the immune response, and the reduction of inflammation. It has also been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide is its ability to selectively target specific enzymes and pathways involved in cancer cell proliferation. This makes it a promising candidate for the development of new cancer therapies. However, one limitation of 4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of 4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide. One area of research involves the development of new cancer therapies that target carbonic anhydrase IX and XII. Another area of research involves the use of 4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide as an anti-inflammatory agent in diseases such as rheumatoid arthritis. Additionally, further studies are needed to explore the potential applications of 4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide in other areas of research, such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, 4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the modulation of the immune response, and the reduction of inflammation. While there are some limitations to its use in certain experimental settings, 4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide remains a promising candidate for further research in a variety of fields.

Synthesis Methods

4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of various chemicals, such as 4-methylbenzenesulfonyl chloride and 2-aminobenzoxazole. The final product is a white crystalline powder that is stable under normal conditions.

Scientific Research Applications

4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide has been used in various scientific research studies, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cell proliferation. 4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide has also been studied for its potential use as an anti-inflammatory agent and for its ability to modulate the immune response.

properties

Product Name

4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide

Molecular Formula

C15H12N2O4S

Molecular Weight

316.3 g/mol

IUPAC Name

4-methyl-N-(4-oxo-3,1-benzoxazin-2-yl)benzenesulfonamide

InChI

InChI=1S/C15H12N2O4S/c1-10-6-8-11(9-7-10)22(19,20)17-15-16-13-5-3-2-4-12(13)14(18)21-15/h2-9H,1H3,(H,16,17)

InChI Key

GVTWKFSQENDVJJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3C(=O)O2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3C(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.